molecular formula C26H26N4O3S B2499788 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 886905-92-6

2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2499788
CAS No.: 886905-92-6
M. Wt: 474.58
InChI Key: KRWRFWGIWOJIRA-UHFFFAOYSA-N
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Description

2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications

Microwave-mediated Synthesis of Heterocycles

  • The compound has been utilized in the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These heterocycles are versatile building blocks for novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, as well as for the construction of novel heterocycles pendent to benzothiazole and benzimidazole ring systems (Darweesh et al., 2016).

Antimicrobial Evaluation

  • Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, which are related derivatives, have shown antimicrobial activities. Some derivatives have shown activity exceeding that of reference drugs, with the observation that derivatives containing one sulfone group are more effective against bacteria and fungi used in the study than those containing two sulfone groups (Alsaedi et al., 2019).

Electrochemical Synthesis

  • Electrochemical synthesis methods have been developed for derivatives of this compound. For instance, electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has been studied, revealing new pathways for synthesizing phenylpiperazine derivatives. This offers a facile and environmentally friendly method for synthesis in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).

Carbon Steel Corrosion Inhibition

  • Imidazole-based molecules, which include derivatives related to the compound , have been applied as corrosion inhibitors for carbon steel in acidic mediums. The study indicates that the inhibition efficiency correlates with the global hardness of the inhibitor molecules, suggesting that softer molecules lead to higher anticorrosion efficiency (Costa et al., 2021).

Properties

IUPAC Name

2-(2-benzylsulfonylbenzimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c31-25(29-17-15-28(16-18-29)22-11-5-2-6-12-22)19-30-24-14-8-7-13-23(24)27-26(30)34(32,33)20-21-9-3-1-4-10-21/h1-14H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWRFWGIWOJIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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